

Hexanoylglycine-d11: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Hexanoylglycine-d11

Cat. No.: B15557429

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Hexanoylglycine-d11**. This stable isotope-labeled internal standard is crucial for the accurate quantification of its unlabeled counterpart, hexanoylglycine, a significant biomarker for inborn errors of metabolism.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for **Hexanoylglycine-d11** provides critical information regarding its identity, purity, and concentration. The following tables summarize the key quantitative data typically found on a CoA.

Table 1: Compound Identification and Physical Properties

| Parameter | Value | Source/Method |
|----------------------|---|---------------------------|
| Chemical Name | 2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid | IUPAC Nomenclature |
| Synonyms | N-(1-Oxohexyl)glycine-d11, Caproylglycine-d11, N-Caproylglycine-d11 | - |
| Molecular Formula | C ₈ D ₁₁ H ₄ NO ₃ | Elemental Analysis |
| Molecular Weight | 184.28 g/mol | Mass Spectrometry |
| CAS Number | Not available for d11 | - |
| Unlabeled CAS Number | 24003-67-6 | - |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Standard Solubility Tests |
| Storage | Store at -20°C, protect from light and moisture | Stability Studies |

Table 2: Purity and Composition Analysis

| Parameter | Specification | Result | Method |
|----------------------------|---------------------|---------------|------------------------|
| Chemical Purity | ≥98% | 99.5% | HPLC/UPLC |
| Isotopic Purity (Atom % D) | ≥99% | 99.6 atom % D | Mass Spectrometry |
| Residual Solvents | Conforms to ICH Q3C | <0.1% | GC-HS |
| Water Content | ≤0.5% | 0.2% | Karl Fischer Titration |

Table 3: Analytical Data for Identification

| Analysis | Parameter | Result |
|--------------------------|-----------------------|--|
| Mass Spectrometry (ESI+) | [M+H] ⁺ | m/z 185.18 |
| ¹ H-NMR | Conforms to structure | Spectrum consistent with deuteration pattern |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of **Hexanoylglycine-d11** by separating it from any non-deuterated or other impurities.

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B

- 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
- Purity Calculation: The area percentage of the main peak is calculated relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Isotopic Purity and Identity Confirmation

This method confirms the molecular weight and determines the isotopic enrichment of **Hexanoylglycine-d11**.

- Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive HF) or a triple quadrupole mass spectrometer for MRM analysis.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Infusion: The sample is dissolved in 50:50 acetonitrile:water with 0.1% formic acid and infused directly into the mass spectrometer.
- Full Scan Analysis: A full scan is acquired to confirm the mass of the protonated molecule $[M+H]^+$.
- Isotopic Purity Determination: The relative intensities of the mass isotopologues are measured to calculate the percentage of the d11 species.
- Multiple Reaction Monitoring (MRM) for Quantification (LC-MS/MS):

- Parent Ion (Q1): m/z 185.2
- Fragment Ion (Q3): A specific fragment ion is monitored for quantification (e.g., loss of the glycine moiety).

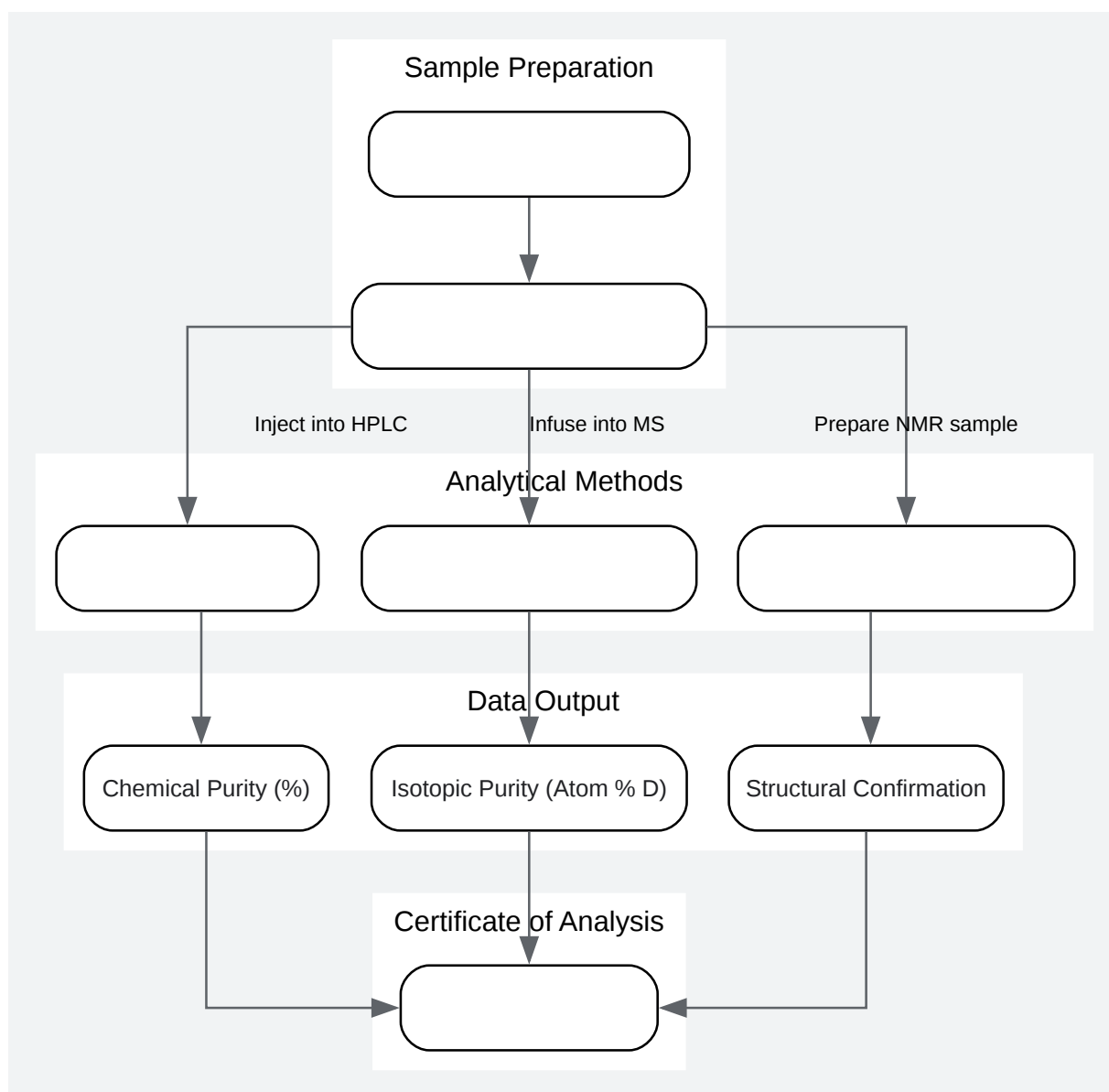
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is used to confirm the structure and the positions of deuterium incorporation.

- Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
- Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO- d_6 , Methanol- d_4).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
- Acquisition Parameters:
 - Pulse Program: Standard ^1H pulse sequence.
 - Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative purposes if needed).
 - Number of Scans (NS): 16 or more to achieve a good signal-to-noise ratio.
- Data Analysis: The spectrum is analyzed for the presence and integration of characteristic proton signals. The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.

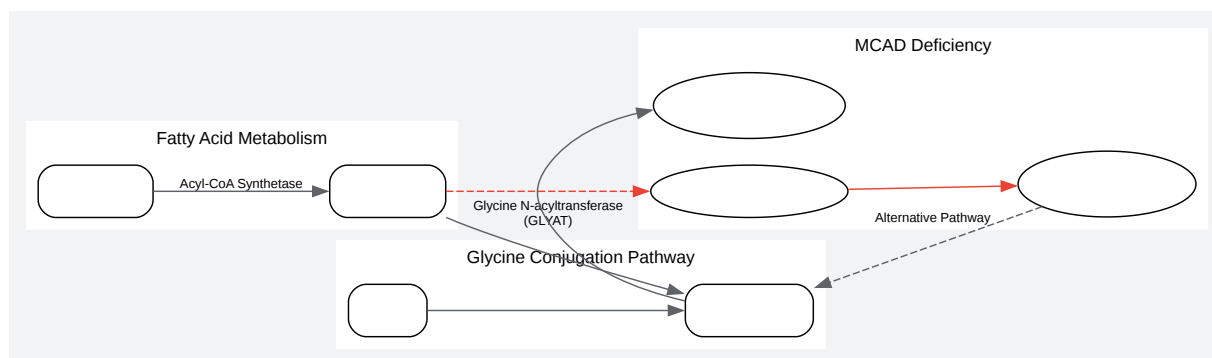
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to **Hexanoylglycine- d_{11}** .



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Workflow for Certificate of Analysis Generation.



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Hexanoylglycine Formation in the Context of MCAD Deficiency.

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